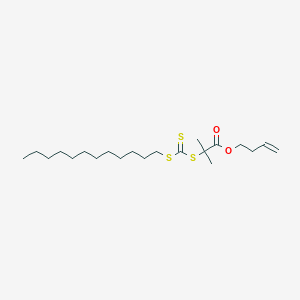

But-3-en-1-yl 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoate

CAS No.:

Cat. No.: VC16196227

Molecular Formula: C21H38O2S3

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H38O2S3 |

|---|---|

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate |

| Standard InChI | InChI=1S/C21H38O2S3/c1-5-7-9-10-11-12-13-14-15-16-18-25-20(24)26-21(3,4)19(22)23-17-8-6-2/h6H,2,5,7-18H2,1,3-4H3 |

| Standard InChI Key | PJYDHYBGYFGBRC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three functional elements:

-

Dodecylthio group: A 12-carbon alkyl chain (C₁₂H₂₅S) that enhances solubility in nonpolar media and stabilizes radical intermediates during polymerization .

-

Thiocarbonylthio core (-SC(=S)S-): The RAFT-active site responsible for mediating chain transfer reactions .

-

But-3-enyl ester: A terminal alkene group (CH₂=CHCH₂O-) that enables post-polymerization modifications, such as thiol-ene click chemistry .

The IUPAC name, but-3-enyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate, systematically describes this arrangement .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 418.7 g/mol | |

| SMILES | CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCC=C | |

| InChIKey | PJYDHYBGYFGBRC-UHFFFAOYSA-N | |

| Hazard statements | H302 (harmful if swallowed), H315 (skin irritation) |

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via esterification of 2-(((dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (CAS 461642-78-4) with but-3-en-1-ol under acidic or coupling agent conditions . The reaction typically employs:

-

Catalysts: p-Toluenesulfonic acid (pTSA) or carbodiimides (e.g., DCC).

-

Solvents: Dichloromethane or tetrahydrofuran.

-

Yield: ~70–85% after purification by column chromatography .

Mechanistic Insights

The thiocarbonylthio group’s reactivity stems from its ability to undergo reversible homolytic cleavage, generating a stabilizing dodecylthiyl radical (C₁₂H₂₅S- ) during RAFT polymerization . This radical mediates chain propagation by transferring between active and dormant polymer chains, ensuring low dispersity (Đ < 1.2).

Applications in Polymer Science

RAFT Polymerization

As a Z-group CTA, the compound confers two critical advantages:

-

Controlled molecular weight: Linear correlation between monomer conversion and polymer chain length .

-

End-group fidelity: The but-3-enyl ester remains intact, enabling post-polymerization functionalization .

Case Study: Poly(methyl methacrylate) (PMMA) Synthesis

-

Conditions: 70°C, azobisisobutyronitrile (AIBN) initiator, bulk polymerization.

-

Result: PMMA with Mₙ = 25 kDa, Đ = 1.12.

Block Copolymer Production

The terminal alkene allows sequential RAFT and thiol-ene reactions. For example:

-

Synthesize polystyrene (PS) via RAFT.

-

React PS macro-CTA with thiol-functionalized polyethylene glycol (PEG-SH) under UV light .

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals:

Collision Cross-Section (CCS)

Ion mobility spectrometry predicts CCS values of 203.1 Ų for [M+H]⁺, aiding structural validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume